Methyl 2-amino-5-(methylsulfonyl)benzoate
Description
Chemical Classification and Nomenclature
Methyl 2-amino-5-(methylsulfonyl)benzoate belongs to the chemical classification of sulfonamide derivatives, representing a distinct subclass of organic compounds characterized by the presence of both sulfonyl and amino functional groups. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as methyl 2-amino-5-methylsulfonylbenzoate, reflecting its structural composition and substitution pattern. Alternative nomenclature systems have designated this compound with several synonymous names, including methyl 2-amino-5-methanesulfonylbenzoate and this compound, demonstrating the flexibility in chemical naming conventions while maintaining structural accuracy.
The compound carries the Chemical Abstracts Service registry number 90610-65-4, providing a unique identifier for chemical databases and regulatory purposes. Additional identification codes include the European Community number 804-803-4 and the DSSTox Substance identifier DTXSID20693817, facilitating international chemical commerce and research coordination. The systematic approach to nomenclature reflects the compound's position within the broader classification system of organic chemistry, specifically as a derivative of benzoic acid with amino and sulfonyl substituents.
The chemical classification extends beyond simple categorization to encompass functional group analysis, where the compound exhibits characteristics of both aromatic amines and esters. This dual functionality creates opportunities for diverse chemical reactions and potential biological activities that distinguish it from simpler organic molecules. The presence of the methylsulfonyl group specifically places this compound within the sulfonamide family, a class historically significant for antimicrobial properties.
Historical Context in Organic Chemistry
The development of sulfonamide chemistry traces its origins to the early twentieth century, with fundamental contributions establishing the foundation for compounds like this compound. The historical trajectory of sulfonamide research began with the Austrian chemist Paul Josef Jakob Gelmo, who first prepared sulfanilamide in 1908 as part of his doctoral dissertation at the Technische Hochschule of Vienna. This pioneering work established synthetic methodologies that would later influence the development of more complex sulfonamide derivatives.
The revolutionary period of sulfonamide chemistry occurred during the 1930s, when Gerhard Domagk directed the testing of Prontosil in 1935, leading to the recognition of sulfanilamide as an active chemotherapeutic agent. This discovery initiated what became known as a "gold rush" in sulfonamide development, with over 100 manufacturers producing various derivatives by 1937. The rapid expansion of sulfonamide research created the scientific infrastructure necessary for investigating more sophisticated compounds like this compound.
The mechanistic understanding of sulfonamide action, elucidated by Woods and Fildes in 1940, revealed that these compounds function as structural analogs of para-aminobenzoic acid, acting as antimetabolites that interfere with bacterial folate synthesis. This fundamental discovery provided the theoretical framework for designing and evaluating new sulfonamide derivatives, including compounds with modified ester and amino substituents. The historical development of structure-activity relationships within sulfonamide chemistry directly influenced the synthetic approaches used for this compound and related compounds.
Significance in Chemical Research
This compound occupies a significant position in contemporary chemical research due to its potential applications across multiple scientific disciplines. In medicinal chemistry, research has demonstrated that sulfonamide derivatives exhibit substantial antimicrobial properties, with studies evaluating effectiveness against various bacterial strains including Gram-positive and Gram-negative bacteria. The compound's structural features make it particularly suitable for investigating structure-activity relationships within the sulfonamide class, contributing to the rational design of new therapeutic agents.
The significance of this compound extends to synthetic organic chemistry, where it serves as an important intermediate for constructing more complex molecular structures. Research has shown that this compound can participate in various chemical transformations, including oxidation reactions that convert the methylsulfonyl group to sulfone derivatives and substitution reactions involving the amino group. These synthetic capabilities position the compound as a valuable building block for pharmaceutical development and materials science applications.
| Research Application | Target System | Research Findings | Reference |
|---|---|---|---|
| Antimicrobial Activity | Bacterial Strains | Significant inhibition of Staphylococcus aureus | |
| Cancer Research | Anti-apoptotic Proteins | Equipotent binding to Mcl-1 and Bfl-1 | |
| Synthetic Chemistry | Organic Synthesis | Versatile intermediate for complex molecules | |
| Agricultural Science | Plant Systems | Herbicidal activity against weed species |
Cancer research represents another significant area where this compound derivatives have shown promise. Studies have demonstrated that compounds based on the benzoic acid scaffold can be developed to target anti-apoptotic proteins such as Mcl-1 and Bfl-1, which are critical in cancer cell survival. The binding profile associated with these interactions has been linked to inducing cell death in lymphoma cell lines, highlighting the potential for developing dual inhibitors for cancer therapy.
Structural Overview and Key Features
The molecular structure of this compound is defined by the molecular formula C9H11NO4S, with a molecular weight of 229.26 grams per mole. The structural architecture centers on a benzene ring bearing three distinct functional groups: an amino group at the second position, a methylsulfonyl group at the fifth position, and a methyl ester substituent on the carboxylic acid functionality. This specific substitution pattern creates a unique three-dimensional molecular geometry that influences both chemical reactivity and potential biological activity.
The compound's structure can be precisely described using multiple chemical notation systems. The canonical Simplified Molecular Input Line Entry System representation is COC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)N, which encodes the complete molecular connectivity. The International Chemical Identifier string InChI=1S/C9H11NO4S/c1-14-9(11)7-5-6(15(2,12)13)3-4-8(7)10/h3-5H,10H2,1-2H3 provides an alternative structural representation that facilitates database searches and chemical informatics applications.
| Structural Parameter | Value | Description |
|---|---|---|
| Molecular Formula | C9H11NO4S | Complete elemental composition |
| Molecular Weight | 229.26 g/mol | Precise molecular mass |
| InChIKey | DAJZKEMUMLYMDA-UHFFFAOYSA-N | Unique structural identifier |
| CAS Number | 90610-65-4 | Registry identification |
The key structural features include the aromatic benzene ring system that provides the molecular backbone, with the amino group contributing basic properties and potential hydrogen bonding capabilities. The methylsulfonyl substituent introduces both steric bulk and electronic effects that influence molecular interactions and chemical reactivity. The methyl ester functionality provides opportunities for hydrolysis reactions and potential metabolic transformations. The spatial arrangement of these functional groups creates a distinctive molecular topology that determines the compound's physical properties, chemical behavior, and potential biological activities.
The three-dimensional molecular geometry results from the planar aromatic system combined with the tetrahedral geometry around the sulfur atom in the methylsulfonyl group. This structural arrangement influences intermolecular interactions and determines the compound's ability to participate in various chemical reactions. The electron-withdrawing effects of the sulfonyl group modulate the reactivity of the amino group, while the ester functionality provides a site for potential chemical modifications.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-amino-5-methylsulfonylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-14-9(11)7-5-6(15(2,12)13)3-4-8(7)10/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJZKEMUMLYMDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693817 | |
| Record name | Methyl 2-amino-5-(methanesulfonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90610-65-4 | |
| Record name | Methyl 2-amino-5-(methanesulfonyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-amino-5-(methylsulfonyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-5-(methylsulfonyl)benzoate typically involves the esterification of 2-amino-5-(methylsulfonyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-(methylsulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced amines, and various substituted esters .
Scientific Research Applications
Chemical Synthesis
Methyl 2-amino-5-(methylsulfonyl)benzoate serves as a building block in organic synthesis. It is utilized in the preparation of various derivatives and as a reagent in chemical reactions. The compound's structure allows it to participate in diverse reactions, including:
- Amination Reactions : The amino group can be involved in nucleophilic substitutions, leading to the formation of more complex molecules.
- Esterification : It can react with carboxylic acids to form esters, which are important in pharmaceuticals and agrochemicals.
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microorganisms, making it a candidate for developing antimicrobial agents.
- Anticancer Potential : It has been investigated for its ability to inhibit enzymes such as carbonic anhydrase IX, which plays a role in cancer progression. This suggests that it may have applications in anticancer therapies.
Pharmaceutical Applications
The compound is explored for its potential use in drug development:
- Drug Design : this compound can act as a pharmacophore due to its structural features that allow interaction with biological targets. Its derivatives are being studied for their efficacy against specific diseases.
- Intermediate for Drug Synthesis : It serves as an intermediate in synthesizing pharmaceuticals, particularly those related to antipsychotic medications like Sulpiride .
Industrial Applications
In industry, this compound is utilized for producing specialty chemicals and materials. Its unique properties make it suitable for applications in:
- Agricultural Chemicals : Potential use as a pesticide or herbicide due to its biological activity against pests.
- Specialty Polymers : It can be incorporated into polymer formulations to enhance performance characteristics.
Case Study 1: Anticancer Activity
A study investigating the inhibitory effects of this compound on carbonic anhydrase IX demonstrated that this compound could significantly reduce enzyme activity, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Research on the antimicrobial properties of this compound revealed effectiveness against several bacterial strains, indicating its potential use in developing new antibacterial drugs.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-(methylsulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methylsulfonyl groups play a crucial role in these interactions, affecting the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl 2-Methoxy-5-(methylsulfonyl)benzoate (CAS 63484-12-8)
- Structural Differences: Replaces the 2-amino group with a methoxy group.
- Properties: The methoxy group is electron-donating, reducing electrophilicity at the aromatic ring compared to the amino group.
- Applications : Serves as an impurity in the synthesis of Tiapride, a dopamine receptor antagonist .
- Synthetic Notes: Synthesized via sulfonation and esterification, with optimized purity (95%) reported .
Data Table 1: Key Differences
Methyl 2-Amino-5-methoxybenzoate (CAS 2475-80-1)
- Structural Differences : Replaces the 5-methylsulfonyl group with a methoxy group.
- Properties :
- Reduced polarity due to the absence of the sulfonyl group, lowering solubility in polar solvents.
- Molecular weight: 181.19 g/mol (vs. ~243 g/mol for the target compound).
- Applications : Used in organic synthesis as a building block for heterocycles .
Data Table 2: Substituent Impact on Properties
| Group at C5 | Methylsulfonyl (-SO₂CH₃) | Methoxy (-OCH₃) |
|---|---|---|
| Polarity | High (strongly polar) | Moderate |
| Hydrogen Bonding | Accepts and donates | Weak acceptor |
| Metabolic Stability | Likely higher (resistant to oxidation) | Lower (methoxy prone to demethylation) |
Methyl 2-Methoxy-5-aminosulfonylbenzoate (Sulpiride Intermediate)
- Structural Differences: Replaces the 5-methylsulfonyl group with an aminosulfonyl (-SO₂NH₂) group.
- Properties: The aminosulfonyl group enhances hydrogen-bonding capacity, improving solubility in aqueous media. Used as a key intermediate in the synthesis of Sulpiride, an antipsychotic drug .
- Synthetic Optimization : Ammonium hydroxide improves amination efficiency compared to gaseous ammonia .
Pesticide Derivatives (e.g., Metsulfuron Methyl Ester)
- Structural Differences : Incorporates a triazine ring connected via a sulfonylurea bridge.
- Properties :
- Triazine moiety confers herbicidal activity by inhibiting acetolactate synthase (ALS).
- Higher molecular complexity compared to the target compound .
Biological Activity
Methyl 2-amino-5-(methylsulfonyl)benzoate is a compound of increasing interest in the pharmaceutical and chemical industries due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate structure with an amino group and a methylsulfonyl group, which are crucial for its biological activity. The presence of these functional groups enhances its interaction with various molecular targets in biological systems.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing physiological processes.
- Receptor Modulation : It can interact with various receptors, potentially altering signal transduction pathways that regulate cellular functions.
- Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit activity against certain bacterial strains, which may be attributed to their ability to disrupt bacterial cell function.
Antimicrobial Properties
Several studies have highlighted the antimicrobial potential of this compound. For instance, derivatives have shown effectiveness against Mycobacterium tuberculosis, suggesting a role in tuberculosis treatment. The structure-activity relationship (SAR) studies indicate that modifications to the sulfonyl group can enhance antimicrobial efficacy.
Anticancer Activity
This compound has been investigated for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. A notable study demonstrated that modifications of the compound led to increased potency against various cancer cell lines, including breast and lung cancer cells.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity Against Mycobacterium tuberculosis
In a study focusing on the compound's efficacy against Mycobacterium tuberculosis, researchers conducted phenotypic whole-cell screening which identified this compound derivatives as promising candidates. The study revealed that certain structural modifications significantly enhanced activity, leading to further investigations into their pharmacokinetic properties and in vivo efficacy.
Q & A
Intermediate Research Question
- Accelerated degradation studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light.
- Analytical endpoints : Monitor degradation via HPLC-MS for sulfonic acid derivatives or ester hydrolysis products .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under standard conditions .
What are the challenges in determining the crystal structure of this compound using X-ray diffraction?
Advanced Research Question
- Crystal quality : Poor diffraction due to twinning or disorder. Optimize crystallization solvents (e.g., ethanol/water mixtures).
- Refinement limitations : SHELXL’s constraints may struggle with flexible sulfonyl groups. Use restraints for thermal parameters and validate with Hirshfeld surface analysis .
How can researchers validate the identity of impurities detected during the synthesis of this compound?
Intermediate Research Question
- HPLC-MS/MS : Compare fragmentation patterns with synthetic standards (e.g., sulfonamide by-products) .
- Spiking experiments : Co-inject suspected impurities (e.g., 2-amino-4-chloro-5-sulfamoylbenzoic acid) to confirm retention times .
- Isolation : Semi-preparative HPLC followed by NMR for structural elucidation .
What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
- DFT calculations : Model transition states for sulfonyl group reactions (e.g., SNAr at the para position).
- Database mining : Use PubChem’s reaction databases to identify analogous transformations (e.g., substitution with amines under basic conditions) .
- Molecular dynamics : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
